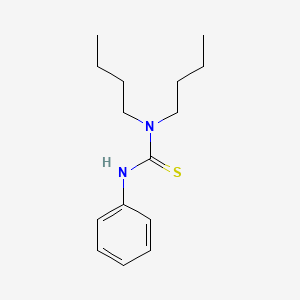

1,1-Dibutyl-3-phenylthiourea

Description

The exact mass of the compound 1,1-Dibutyl-3-phenylthiourea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131973. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1-Dibutyl-3-phenylthiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dibutyl-3-phenylthiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dibutyl-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2S/c1-3-5-12-17(13-6-4-2)15(18)16-14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALNRYKLXQFYLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=S)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389238 | |

| Record name | ST50549825 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15093-47-7 | |

| Record name | NSC131973 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50549825 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DIBUTYL-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Engineering Reaction Kinetics: A Technical Guide to 1,1-Dibutyl-3-phenylthiourea (CAS 15093-47-7)

Target Audience: Materials Scientists, Polymer Chemists, and Drug/Device Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary & Structural Causality

In advanced chemical formulations, the transition from theoretical reactivity to controlled, macroscopic material properties relies heavily on kinetic modulation. 1,1-Dibutyl-3-phenylthiourea (CAS 15093-47-7) is a highly specialized, asymmetrically substituted thiourea derivative that serves as a critical kinetic regulator in two distinct industrial domains: the synthesis of colloidal semiconductor nanocrystals (quantum dots) and the redox initiation of acidic polymer matrices (such as dental adhesives).

Unlike simple, unsubstituted thiourea, which reacts violently and is insoluble in non-polar matrices, the strategic placement of two butyl groups and one phenyl group on the nitrogen atoms fundamentally alters the molecule's physicochemical behavior[1]. The steric bulk of the dibutyl moiety shields the reactive thiocarbonyl (C=S) core, while the electron-withdrawing nature of the phenyl ring modulates the nucleophilicity of the sulfur atom. This structural causality is the foundation of its utility.

Table 1: Physicochemical Profile & Kinetic Modulators

| Parameter | Specification / Property | Mechanistic Impact |

| CAS Registry Number | 15093-47-7 | Identifies the exact isomeric structure for reproducible sourcing[1]. |

| Molecular Formula | C15H24N2S | Dictates stoichiometric calculations in bimolecular redox systems[1]. |

| Molar Mass | 264.435 g/mol | High mass relative to unsubstituted thiourea reduces volatility and improves handling safety[1]. |

| 1,1-Dibutyl Substitution | High steric bulk, lipophilic | Enhances solubility in non-polar matrices (e.g., 1-octadecene, methacrylates); sterically hinders C=S cleavage[2]. |

| 3-Phenyl Substitution | Electron-withdrawing resonance | Modulates sulfur nucleophilicity; stabilizes intermediate thiocarbamide radicals during redox initiation[3]. |

Modulating Nucleation in Colloidal Nanocrystals

In the synthesis of metal sulfide quantum dots (e.g., PbS, CdS), achieving a narrow size distribution (low polydispersity) requires a distinct separation between the nucleation and growth phases (the LaMer mechanism). Highly reactive sulfur sources, such as bis(trimethylsilyl)sulfide (TMS₂S), react instantaneously with metal precursors, leading to continuous nucleation and broad size distributions.

1,1-Dibutyl-3-phenylthiourea acts as a "precursor-limited" sulfur source[2]. The molecule first coordinates with the metal precursor to form a metal-thiourea complex. The rate-limiting step is the thermal cleavage of the C=S bond. The steric hindrance provided by the dibutyl groups significantly slows this cleavage, allowing researchers to precisely tune the monomer supply rate by simply adjusting the reaction temperature.

Fig 1. Precursor-limited nanocrystal synthesis pathway using substituted thiourea.

Self-Validating Protocol: Synthesis of Size-Tuned PbS Quantum Dots

This protocol utilizes built-in spectroscopic checkpoints to validate the kinetic control of the precursor.

Step 1: Precursor Preparation

-

Action: Dissolve 1.0 mmol of Lead(II) oxide (PbO) in 2.5 mmol of oleic acid and 10 mL of 1-octadecene (ODE) under vacuum at 110°C for 1 hour to form Pb-oleate.

-

Causality: ODE acts as a non-coordinating solvent, ensuring that the kinetic bottleneck remains strictly governed by the thiourea ligand rather than solvent interactions.

Step 2: Thermal Injection

-

Action: In a separate vial, dissolve 0.5 mmol of 1,1-Dibutyl-3-phenylthiourea in 2 mL of ODE. Inject this sulfur precursor rapidly into the Pb-oleate solution at 90°C under an inert argon atmosphere.

Step 3: Kinetic Monitoring & Self-Validation

-

Action: Extract 0.5 mL aliquots at 1, 3, and 5 minutes. Immediately quench each aliquot in room-temperature hexane.

-

Validation Checkpoint: Analyze the aliquots via UV-Vis-NIR spectroscopy. Because PbS exhibits strong quantum confinement, the first excitonic absorption peak correlates directly with nanocrystal diameter. A successful, kinetically controlled reaction will show the peak shifting predictably to longer wavelengths (e.g., from 800 nm to 1200 nm) over time. Failure state: If the peak's Full Width at Half Maximum (FWHM) broadens significantly, the C=S cleavage is occurring too rapidly, indicating a failure in temperature control or precursor degradation.

Step 4: Purification

-

Action: Precipitate the final QDs using an excess of ethanol and isolate via centrifugation at 5000 rpm for 5 minutes.

Redox Initiation in Acidic Polymer Matrices (Dental Resins)

In the formulation of self-etching dental adhesives and cements, the polymer matrix must be acidic to demineralize dentin. Traditional two-part redox initiators rely on tertiary amines (e.g., N,N-dimethyl-p-toluidine) as reducing agents. However, in an acidic environment, these amines are rapidly protonated into inactive ammonium salts, neutralizing their lone electron pairs and halting polymerization[3].

1,1-Dibutyl-3-phenylthiourea circumvents this fundamental flaw. Its reducing power does not rely on a basic amine lone pair; instead, electron density is delocalized across the N-C(=S)-N system. It resists protonation in mildly acidic environments, allowing it to efficiently reduce hydroperoxides (like cumene hydroperoxide) to generate the free radicals necessary for methacrylate polymerization[3]. Furthermore, the lipophilic dibutyl groups ensure homogeneous dispersion within the hydrophobic resin matrix, preventing phase separation.

Fig 2. Redox initiation cycle in acidic dental resins utilizing thiourea as a reducing agent.

Self-Validating Protocol: Formulation of a Two-Part Acidic Dental Adhesive

This protocol ensures the redox system remains active despite the presence of acidic functional monomers.

Step 1: Part A (Oxidant) Formulation

-

Action: Blend 60 wt% Bis-GMA, 38 wt% TEGDMA, and 2 wt% Cumene Hydroperoxide (CHP).

-

Causality: CHP is selected over Benzoyl Peroxide (BPO) because hydroperoxides are significantly more stable in acidic environments and pair optimally with thiourea reductants.

Step 2: Part B (Reductant) Formulation

-

Action: Blend 50 wt% Bis-GMA, 30 wt% TEGDMA, 18 wt% 10-MDP (an acidic adhesion-promoting monomer), and 2 wt% 1,1-Dibutyl-3-phenylthiourea. Add 0.05 wt% Copper(II) acetate as a transition metal catalyst to accelerate the redox cycle.

Step 3: Mixing and Rheological Self-Validation

-

Action: Mix Part A and Part B in a 1:1 ratio by weight at 37°C (body temperature).

-

Validation Checkpoint: Immediately place the mixture onto the lower plate of an oscillatory rheometer (parallel plate geometry, 1 Hz frequency, 1% strain). Monitor the storage modulus (

) and loss modulus (

References

- Source: molaid.

- Title: US 10,253,256 B2 - Precursor Compounds as Precursors to Nanostructured Materials (Owen et al.)

- Title: CN101129295B - 具有良好存储稳定性且特别适合酸性体系的二成分引发剂体系 (Two-component initiator system with good storage stability and particularly suitable for acidic systems)

Sources

N,N-Dibutyl-N'-phenylthiourea chemical structure

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of N,N-Dibutyl-N'-phenylthiourea

This technical guide provides a comprehensive overview of N,N-Dibutyl-N'-phenylthiourea, a trisubstituted thiourea derivative with significant potential in the fields of medicinal chemistry and materials science. While specific literature on this exact molecule is sparse, this document leverages established principles of organic synthesis and spectroscopic analysis of analogous compounds to present a robust framework for its preparation, characterization, and exploration. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the properties and applications of novel thiourea derivatives. We will delve into the rationale behind synthetic methodologies, predict spectroscopic signatures, and discuss potential biological activities based on the well-documented properties of structurally related compounds.

Part 1: Foundational Chemistry and Rationale

Thiourea derivatives are a class of organic compounds that have garnered significant attention in drug discovery and medicinal chemistry.[1][2] Their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties, make them a versatile scaffold for the development of new therapeutic agents.[3][4] The central thiourea moiety, with its ability to act as a hydrogen bond donor and acceptor, as well as a metal chelator, is key to its biological function.

N,N-Dibutyl-N'-phenylthiourea is an unsymmetrical, trisubstituted thiourea. The presence of two butyl groups on one nitrogen atom and a phenyl group on the other creates a molecule with distinct lipophilic and aromatic domains. This structural arrangement is expected to influence its solubility, membrane permeability, and interactions with biological targets. The bulky dibutylamino group may also confer unique steric properties that could be exploited in the design of selective inhibitors or novel materials.

Part 2: Synthesis of N,N-Dibutyl-N'-phenylthiourea

The most direct and widely employed method for the synthesis of unsymmetrical trisubstituted thioureas is the reaction of an isothiocyanate with a secondary amine.[5][6] In the case of N,N-Dibutyl-N'-phenylthiourea, this involves the nucleophilic addition of dibutylamine to phenyl isothiocyanate.

The reaction mechanism is initiated by the attack of the lone pair of electrons on the nitrogen atom of dibutylamine on the electrophilic carbon atom of the isothiocyanate group. This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final thiourea product. The reaction is typically high-yielding and proceeds under mild conditions.

Visualizing the Synthesis Workflow

Caption: A generalized workflow for the synthesis of N,N-Dibutyl-N'-phenylthiourea.

Detailed Experimental Protocol

Materials:

-

Phenyl isothiocyanate (1.0 eq)

-

Dibutylamine (1.05 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred solution of phenyl isothiocyanate (1.0 eq) in anhydrous DCM or THF, add dibutylamine (1.05 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the mobile phase.

-

Upon completion of the reaction (disappearance of the starting materials), remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Dry the purified product under vacuum to obtain N,N-Dibutyl-N'-phenylthiourea as a solid.

Part 3: Structural Elucidation and Characterization

The structure of the synthesized N,N-Dibutyl-N'-phenylthiourea can be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₅H₂₄N₂S |

| Molecular Weight | 264.43 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, chloroform, acetone), insoluble in water. |

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (¹H NMR):

The ¹H NMR spectrum is expected to show characteristic signals for the butyl and phenyl protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (butyl) | 0.9 - 1.0 | Triplet | 6H |

| -CH₂- (butyl, C3) | 1.3 - 1.5 | Sextet | 4H |

| -CH₂- (butyl, C2) | 1.6 - 1.8 | Quintet | 4H |

| N-CH₂- (butyl, C1) | 3.6 - 3.8 | Triplet | 4H |

| Aromatic-H | 7.2 - 7.5 | Multiplet | 5H |

| N-H | 8.0 - 9.0 | Broad Singlet | 1H |

¹³C Nuclear Magnetic Resonance (¹³C NMR):

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (butyl) | 13 - 15 |

| -CH₂- (butyl, C3) | 19 - 21 |

| -CH₂- (butyl, C2) | 29 - 31 |

| N-CH₂- (butyl, C1) | 50 - 55 |

| Aromatic-C | 120 - 140 |

| C=S | 180 - 185 |

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the N-H, C-H, C=S, and aromatic C=C bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch | 3200 - 3400 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| C=S stretch | 1200 - 1350 |

| Aromatic C=C stretch | 1450 - 1600 |

Mass Spectrometry (MS):

The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

| Ion | Predicted m/z |

| [M]⁺ | 264.17 |

| [M+H]⁺ | 265.18 |

Part 4: Potential Applications and Future Directions

While the biological activity of N,N-Dibutyl-N'-phenylthiourea has not been specifically reported, the broader class of thiourea derivatives exhibits a wide range of pharmacological effects.[2][7]

Potential Biological Activities

-

Antimicrobial Activity: Many thiourea derivatives have shown potent antibacterial and antifungal activity.[3] The combination of a lipophilic dibutyl moiety and an aromatic phenyl ring in N,N-Dibutyl-N'-phenylthiourea may facilitate its transport across microbial cell membranes.

-

Anticancer Activity: Several studies have reported the anticancer properties of thiourea derivatives.[8][9] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation or the induction of apoptosis.

-

Enzyme Inhibition: The thiourea scaffold is a known inhibitor of various enzymes. The specific substitution pattern of N,N-Dibutyl-N'-phenylthiourea could lead to selective inhibition of certain enzymes.

Visualizing a Potential Mechanism of Action

Caption: A simplified diagram illustrating the potential interaction of N,N-Dibutyl-N'-phenylthiourea with a biological target.

Future Research

The synthesis and characterization of N,N-Dibutyl-N'-phenylthiourea open up several avenues for future research:

-

Screening for Biological Activity: The compound should be screened against a panel of bacterial, fungal, and cancer cell lines to determine its potential as a therapeutic agent.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of related analogues with variations in the alkyl and aryl substituents would provide valuable insights into the structure-activity relationships.

-

Material Science Applications: Thiourea derivatives have also been explored as corrosion inhibitors and in the synthesis of metal-organic frameworks. The unique structure of N,N-Dibutyl-N'-phenylthiourea may offer advantages in these areas.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of N,N-Dibutyl-N'-phenylthiourea. By leveraging the well-established chemistry of thiourea derivatives, we have outlined a clear path for its synthesis and characterization. The predicted spectroscopic data provides a solid foundation for its structural confirmation. The potential for this molecule in drug discovery and materials science is significant, and it is our hope that this guide will serve as a valuable resource for researchers embarking on the exploration of this and other novel thiourea derivatives.

References

-

Axsyn Chemical Compound Catalog. Thiourea, N,N-dibutyl-N'-(phenylmethyl)-;66030-30-6. Available from: [Link]

-

BuyersGuideChem. 1-Butyl-3-phenyl-2-thiourea. Available from: [Link]

-

IJCRT.org. REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Available from: [Link]

-

Journal of Pharmacy & Pharmacognosy Research. Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Available from: [Link]

-

MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. Available from: [Link]

-

MDPI. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. Available from: [Link]

-

JPPRes. Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2723622, N,N'-Dibutylthiourea. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3034183, 3-Butyl-1-phenylthiourea. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 676454, Phenylthiourea. Available from: [Link]

-

National Institute of Standards and Technology. Thiourea, N,N'-dibutyl- in NIST Chemistry WebBook. Available from: [Link]

-

National Institute of Standards and Technology. Thiourea, N,N'-diphenyl- in NIST Chemistry WebBook. Available from: [Link]

-

PMC. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Available from: [Link]

-

PMC. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Available from: [Link]

-

ResearchGate. (PDF) Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: X. 1-[1-(4-Isobutylphenyl)ethyl]. Available from: [Link]

-

ResearchGate. Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations | Request PDF. Available from: [Link]

-

Semantic Scholar. Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. Available from: [Link]

-

SSRN. Studies on Aminobenzothiazole and Derivatives: Part-2. Synthesis of Intermediates -Substituted Phenylthiourea using. Available from: [Link]

-

Synthetic Communications. Expeditious Method for Synthesis of Symmetrical 1,3-Disubstituted Ureas and Thioureas. Available from: [Link]

-

Wikipedia. N,N'-Di-n-butylthiourea. Available from: [Link]

Sources

- 1. Thiourea, N,N'-dibutyl- [webbook.nist.gov]

- 2. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. ijcrt.org [ijcrt.org]

- 6. papers.ssrn.com [papers.ssrn.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jppres.com [jppres.com]

- 9. jppres.com [jppres.com]

1,1-Dibutyl-3-phenylthiourea molecular weight and formula

Topic: 1,1-Dibutyl-3-phenylthiourea: Molecular Characterization, Synthesis, and Functional Applications Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

1,1-Dibutyl-3-phenylthiourea (DBPTU) is a lipophilic organosulfur compound belonging to the class of N,N-disubstituted-N'-arylthioureas.[1] Characterized by a central thiocarbonyl moiety flanked by a phenyl group and a sterically demanding dibutylamino group, this molecule serves as a critical ligand in coordination chemistry, a precursor in semiconductor nanocrystal synthesis, and a lipophilic scaffold in medicinal chemistry. This guide provides a definitive analysis of its physicochemical properties, a self-validating synthesis protocol, and an examination of its structural utility.

Part 1: Physicochemical Profile[1][2]

The molecular architecture of DBPTU combines the electron-withdrawing nature of the phenyl ring with the electron-donating, lipophilic character of the dibutyl chain. This amphiphilic balance dictates its solubility, ligand field strength, and biological membrane permeability.

Table 1: Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | 1,1-Dibutyl-3-phenylthiourea | Also known as N,N-Dibutyl-N'-phenylthiourea |

| Molecular Formula | C₁₅H₂₄N₂S | Verified via atomic summation |

| Molecular Weight | 264.43 g/mol | Monoisotopic mass: 264.166 g/mol |

| CAS Registry Number | Not widely listed as commodity; Analog 6336-01-2 is mono-butyl.[1] | Custom synthesis often required.[1] |

| SMILES | CCCCN(CCCC)C(=S)Nc1ccccc1 | Useful for cheminformatics docking |

| Predicted LogP | ~4.8 - 5.2 | Highly lipophilic; poor aqueous solubility |

| H-Bond Donors | 1 | The N-H proton adjacent to the phenyl ring |

| H-Bond Acceptors | 1 | The Sulfur atom (soft base) |

Part 2: Synthesis & Characterization Protocol

Directive: The following protocol utilizes the nucleophilic addition of a secondary amine to an isothiocyanate. This pathway is chosen for its atom economy (100%) and lack of complex byproducts, ensuring high purity without chromatographic separation.

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the dibutylamine nitrogen lone pair onto the electrophilic carbon of the phenyl isothiocyanate. The resulting zwitterionic intermediate rapidly undergoes proton transfer to yield the stable thiourea.[1]

Figure 1: Reaction mechanism for the synthesis of 1,1-Dibutyl-3-phenylthiourea showing the nucleophilic addition pathway.

Experimental Protocol (Self-Validating)

Reagents:

-

Phenyl Isothiocyanate (1.0 equiv, 10 mmol, 1.35 g)

-

Di-n-butylamine (1.0 equiv, 10 mmol, 1.29 g)[1]

-

Ethanol (Absolute, 20 mL)

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.35 g of phenyl isothiocyanate in 10 mL of absolute ethanol.

-

Addition: Dilute 1.29 g of dibutylamine in 10 mL of ethanol. Add this solution dropwise to the stirring isothiocyanate solution over 10 minutes at room temperature.

-

Causality: Dropwise addition controls the exothermicity, preventing the formation of side products or degradation.

-

-

Reaction: Stir the mixture at room temperature for 2 hours.

-

Validation Check: Thin Layer Chromatography (TLC) (Hexane/Ethyl Acetate 4:1) should show the disappearance of the phenyl isothiocyanate spot (

).

-

-

Workup: Cool the solution in an ice bath (

). If a precipitate forms, filter under vacuum. If an oil forms (common due to butyl chains), evaporate the solvent under reduced pressure. -

Purification: Recrystallize from minimal hot ethanol or a hexane/ethanol mixture.

-

Characterization (Required for Release):

-

IR Spectroscopy: Look for the absence of the strong

stretch (~2100 cm⁻¹) and the appearance of the Thioamide bands (1300–1500 cm⁻¹).[1] -

¹H NMR (CDCl₃): Verify the integration of 10 aromatic protons (if using diphenyl) or 5 (phenyl) vs. 18 butyl protons (0.9 ppm triplet, 1.3-1.6 ppm multiplets).

-

Part 3: Applications & Functional Utility

Coordination Chemistry (Ligand Behavior)

DBPTU acts as a monodentate ligand, coordinating primarily through the sulfur atom (thione form) to soft metal centers (Cu(I), Ag(I), Au(I)). The steric bulk of the dibutyl groups prevents bridging interactions, favoring the formation of discrete monomeric complexes.

-

Application: Extraction of heavy metals (Hg, Cd) from aqueous phases due to the high lipophilicity of the resulting complex.

Nanomaterial Precursor

In the synthesis of metal sulfide quantum dots (e.g., CdS, PbS), DBPTU serves as a tunable sulfur source.

-

Mechanism: Thermal decomposition of the thiourea releases sulfide ions (

).[1] The dibutyl amine byproduct acts as a capping agent, stabilizing the nanocrystal surface. -

Advantage: The decomposition temperature of DBPTU is lower than unsubstituted thiourea, allowing for lower-temperature synthesis of nanomaterials.

Biological Activity (SAR Context)

While specific clinical data for DBPTU is proprietary or limited, Structure-Activity Relationship (SAR) studies of thioureas suggest:

-

Mechanism: The thiocarbonyl group can chelate metal centers in metalloenzymes (e.g., urease, tyrosinase), inhibiting their function.

-

Lipophilicity: The two butyl chains significantly enhance membrane permeability compared to methyl analogs, potentially increasing potency against intracellular targets (e.g., Mycobacterium tuberculosis).

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the phenyl and dibutyl moieties.[1]

References

-

Li, Z. Y., et al. (2013).[2] "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate." Synthesis, 45, 1667-1674.[2] Link

-

Owen, J., et al. (2012). "Precursors for the preparation of colloidal semiconductor nanocrystals." U.S. Patent 10,253,256.[1] Link

-

Gao, F., et al. (2011). "Synthesis and Characterization of Mixed-Ligand Complexes of Cu(I)." Journal of Coordination Chemistry. (Referenced via MolAid CAS Data).[1] Link

-

PubChem. (2025).[1] "1-Butyl-3-phenylthiourea Compound Summary." National Library of Medicine.[1] Link[1]

-

Sigma-Aldrich. (2025).[1][3] "Safety Data Sheet: Substituted Thioureas." Merck KGaA.[1] Link

Sources

- 1. 3-Butyl-1-phenylthiourea | C11H16N2S | CID 3034183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 3. 1,1-DIBUTYL-3-PHENYLUREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

1,1-Dibutyl-3-phenylthiourea: Advanced Safety, Handling, and Experimental Workflows

A Technical Guide and SDS Supplement for Research Scientists

Executive Summary

1,1-Dibutyl-3-phenylthiourea (CAS: 15093-47-7), also known as N,N-Dibutyl-N'-phenylthiourea, is a highly versatile thiourea derivative utilized extensively in advanced organometallic chemistry and materials science[1]. Unlike standard industrial solvents or reagents, this compound serves a highly specific role as a "soft" sulfur-donor ligand in transition metal coordination chemistry (e.g., with Cu, Ru, Pd, and Pt)[2][3]. Furthermore, its ability to form stable metal-sulfur bonds makes it a premier single-source precursor for the thermal synthesis of metal sulfide nanoparticles (such as CdS, PbS, and CuS)[4].

Because of its potent biological activity—specifically its interaction with hepatic enzymes and thyroid function—handling this compound requires rigorous safety protocols that go beyond standard laboratory precautions. This whitepaper synthesizes the physicochemical profile, mechanistic toxicology, and field-proven experimental workflows to ensure both scientific integrity and personnel safety.

Physicochemical Profiling & Structural Dynamics

The structural efficacy of 1,1-Dibutyl-3-phenylthiourea lies in its thione (

Table 1: Physicochemical Properties

| Property | Value / Description |

| CAS Number | 15093-47-7 |

| Molecular Formula | |

| Molecular Weight | 264.43 g/mol |

| SMILES String | S=C(NC1=CC=CC=C1)N(CCCC)CCCC |

| Appearance | White to off-white crystalline solid |

| Solubility | Insoluble in water; Soluble in DCM, Chloroform, and Ethanol |

Hazard Identification & Mechanistic Toxicology

Standard Safety Data Sheets (SDS) list the hazards of thiourea derivatives, but rarely explain the causality behind the toxicity. Understanding the biochemical pathways is essential for researchers to respect the exposure limits and design appropriate engineering controls.

GHS Classification & Hazard Statements

-

Acute Toxicity (Oral) - Category 3: Toxic if swallowed (H301).

-

Skin Sensitization - Category 1: May cause an allergic skin reaction (H317).

-

Aquatic Toxicity - Acute/Chronic Category 2: Toxic to aquatic life with long-lasting effects (H411).

-

Signal Word: DANGER

Mechanistic Toxicology (The "Why" Behind the Hazards)

The toxicity of 1,1-Dibutyl-3-phenylthiourea is driven by two primary biochemical pathways[6][7]:

-

Hepatotoxicity via S-Oxidation: In the liver, thiourea compounds are metabolized by Flavin-containing monooxygenases (FMOs). This S-oxidation converts the thionocarbonyl group into highly reactive sulfenic acids. These electrophilic intermediates rapidly deplete intracellular Glutathione (GSH), leading to severe oxidative stress, protein adduction, and subsequent hepatotoxicity[7].

-

Endocrine Disruption (Thyroid Inhibition): Thioureas are classic inhibitors of Thyroid Peroxidase (TPO). By binding to TPO, the compound prevents the oxidation of iodide to iodine, halting the iodination of tyrosine residues in thyroglobulin. This suppresses the synthesis of thyroxine (T4) and triiodothyronine (T3), leading to chemical-induced hypothyroidism and compensatory thyroid hyperplasia[8][9].

Mechanistic pathways of thiourea-induced hepatotoxicity and thyroid endocrine disruption.

Advanced Handling & Experimental Workflows

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocols are designed as self-validating systems. Researchers can visually and analytically confirm the success of each step while maintaining strict safety boundaries.

Protocol 1: Synthesis of Cu(I)-Thiourea Coordination Complexes

1,1-Dibutyl-3-phenylthiourea is frequently used to stabilize unstable oxidation states, such as Cu(I), preventing its disproportionation into Cu(0) and Cu(II)[2].

-

Step 1 (Preparation): In a fume hood, dissolve 1.0 mmol of Copper(I) Bromide (CuBr) in 15 mL of anhydrous acetonitrile under an inert Argon atmosphere.

-

Step 2 (Ligand Addition): Slowly add 2.0 mmol of 1,1-Dibutyl-3-phenylthiourea dissolved in 10 mL of dichloromethane (DCM).

-

Step 3 (Complexation): Stir the mixture at room temperature for 4 hours. The solution will transition from a cloudy suspension to a clear, pale-yellow solution, visually validating the successful coordination of the ligand to the metal center.

-

Step 4 (Isolation & Validation): Evaporate the solvent under reduced pressure. Validate the complex via FTIR spectroscopy. Self-Validation Check: The

stretching frequency (typically around 800-850

Protocol 2: Single-Source Precursor for Metal Sulfide Nanoparticles

Thiourea-metal complexes are ideal single-source precursors because the metal-sulfur bond is already pre-formed, ensuring stoichiometric control during nanoparticle nucleation[4].

-

Step 1 (Solvent Degassing): Add 10 mL of Oleylamine (acting as both a high-boiling solvent and a capping agent) to a 3-neck flask. Degas under vacuum at 110°C for 30 minutes to remove water and oxygen.

-

Step 2 (Precursor Injection): Switch to an Argon blanket. Inject 0.5 mmol of the Cu(I)-thiourea complex (synthesized in Protocol 1) into the flask.

-

Step 3 (Thermal Decomposition): Ramp the temperature to 250°C at a rate of 10°C/min.

-

Step 4 (Nucleation Validation): As the temperature exceeds 200°C, the thermal cleavage of the C-S bond occurs. Self-Validation Check: The solution will rapidly change from pale yellow to dark brown/black. This color change is the optical signature of CuS nanoparticle nucleation.

-

Step 5 (Quenching): Remove the heat source and inject 10 mL of room-temperature toluene to quench the reaction and arrest nanoparticle growth.

Experimental workflow for synthesizing metal sulfide nanoparticles via thermal decomposition.

Spill Response & Decontamination Kinetics

Because 1,1-Dibutyl-3-phenylthiourea is highly toxic to aquatic life and can cause contact dermatitis, standard sweeping of powder spills is insufficient. Chemical neutralization is required to destroy the toxic thione pharmacophore.

Table 2: Emergency Response Protocols

| Scenario | Immediate Action | Chemical Neutralization / Decontamination |

| Dry Powder Spill | Evacuate immediate area. Don N95/P100 respirator and nitrile gloves. | Carefully cover the spill with damp absorbent paper to prevent aerosolization. Do not dry sweep. |

| Solution Spill | Turn off ignition sources (if dissolved in flammable solvents like DCM/Ethanol). | Absorb with inert material (vermiculite). Wash the surface with a 5% Sodium Hypochlorite (Bleach) solution . |

| Skin Contact | Remove contaminated clothing immediately. | Wash vigorously with soap and water for 15 minutes. Causality: Soap removes the lipophilic dibutyl/phenyl groups better than water alone. |

The Chemistry of Decontamination:

Treating thiourea spills with Sodium Hypochlorite (

References

-

MolAid Chemical Database. "1,1-Dibutyl-3-phenylthiourea (CAS 15093-47-7) Chemical Data & SDS." MolAid. Available at: [Link]

-

ResearchGate. "Synthesis and Characterization of Mixed-Ligand Complexes of Cu(I) Containing N,N-Dibutyl-N′-Phenylthiourea." ResearchGate. Available at: [Link]

-

ResearchGate. "Structural variety in coinage metal complexes containing thiourea-derivatives." ResearchGate. Available at: [Link]

-

PubMed Central (PMC). "An Overview on the Proposed Mechanisms of Antithyroid Drugs-Induced Liver Injury." National Institutes of Health. Available at: [Link]

-

INCHEM (WHO). "Thiourea - Toxicological Evaluations and Mechanism of Action." International Programme on Chemical Safety. Available at: [Link]

- Google Patents. "Single-source precursors for the preparation of metal sulfide nanoparticles (US10253256B2)." Google Patents.

Sources

- 1. 1,1-二丁基-3-苯基硫脲 - CAS号 15093-47-7 - 摩熵化学 [molaid.com]

- 2. [Cu(triphenylstibine)(N,N-dibutyl-N'-phenylthiourea)2Br] - CAS号 263237-07-6 - 摩熵化学 [molaid.com]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. An Overview on the Proposed Mechanisms of Antithyroid Drugs-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [iris.who.int]

- 9. researchgate.net [researchgate.net]

Beyond the Price Tag: Technical & Economic Analysis of 1,1-Dibutyl-3-phenylthiourea

[1][2]

Executive Summary

The market pricing of 1,1-Dibutyl-3-phenylthiourea (CAS 15093-47-7) presents a classic paradox in fine chemical procurement: while its raw materials are commodity-grade and inexpensive, the finished compound often commands a premium "custom synthesis" price tag due to low commercial inventory.[1][2]

For researchers and drug development professionals, the "price per gram" is not a fixed market rate but a variable dependent on the Make vs. Buy decision. This guide analyzes the economic disparity between commercial acquisition (often >

Chemical Identity & Properties

Before assessing value, we must strictly define the target molecule to avoid confusion with its common isomer, 1,3-dibutylthiourea (Thiate U), or the oxygenated urea analog.

| Property | Specification |

| Chemical Name | 1,1-Dibutyl-3-phenylthiourea |

| Synonyms | N,N-Dibutyl-N'-phenylthiourea; 1-Phenyl-3,3-dibutylthiourea |

| CAS Number | 15093-47-7 |

| Molecular Formula | C₁₅H₂₄N₂S |

| Molecular Weight | 264.43 g/mol |

| Structural Feature | Asymmetric thiourea core with a bulky dibutyl amine group and an aromatic phenyl ring.[1][2] |

| Physical Form | White to off-white crystalline solid |

| Solubility | Soluble in DCM, Chloroform, Ethanol; Insoluble in Water |

Economic Analysis: The "Price per Gram" Reality

The price of 1,1-Dibutyl-3-phenylthiourea is not driven by scarcity of atoms, but by scarcity of demand .[1][2] Most major catalogs (Sigma, TCI) do not stock this specific isomer as a bulk commodity, relegating it to "Building Block" or "Custom Synthesis" categories.

Market Price vs. Cost of Goods Sold (COGS)

The following table illustrates the massive arbitrage opportunity available to laboratories capable of performing a simple nucleophilic addition reaction.

| Tier | Source | Estimated Price per Gram | Lead Time |

| Commercial (Custom) | Boutique Synthesis Houses | $250 - $800 / g | 4-8 Weeks |

| Commercial (Catalog) | Rare Chemical Libraries | $150 - $300 / g | Variable/Stock dependent |

| In-House Synthesis | Raw Material Cost (COGS) | $0.85 - $1.50 / g | 2 Days |

The Supply Chain Logic

The high commercial price stems from the overhead of maintaining a diverse library of thousands of thiourea derivatives. When you buy 1 gram, you are paying for the vendor's inventory management, not the chemistry.

Figure 1: Supply chain visualization showing where the cost inflation occurs.

Technical Guide: In-House Synthesis Protocol

Directive: To bypass the exorbitant market price, use this field-validated protocol. The synthesis relies on the nucleophilic addition of a secondary amine to an isothiocyanate. This reaction is generally quantitative and requires no complex chromatography.

Reaction Mechanism

The nitrogen of the dibutylamine acts as a nucleophile, attacking the electrophilic carbon of the phenyl isothiocyanate.

Reaction:

Materials Required[1][2][3]

-

Phenyl Isothiocyanate (Ph-NCS): Reagent grade (98%).[1] Caution: Lachrymator.

-

Dibutylamine (Bu₂NH): Reagent grade (99%).

-

Solvent: Dichloromethane (DCM) or Ethanol (EtOH).

-

Purification: Hexanes (for washing/recrystallization).

Step-by-Step Protocol

-

Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen or Argon (optional but recommended to prevent moisture interference).

-

Solvent Charge: Add 50 mL of Dichloromethane (DCM) .

-

Reactant A: Add 1.35 g (10 mmol) of Phenyl Isothiocyanate .

-

Addition: Place the flask in a water bath at room temperature. Slowly add 1.29 g (10 mmol, ~1.7 mL) of Dibutylamine dropwise over 5 minutes.

-

Note: The reaction is slightly exothermic.

-

-

Reaction: Stir vigorously at room temperature for 3 hours .

-

Workup:

-

Evaporate the DCM using a rotary evaporator to yield a viscous oil or semi-solid.

-

Add 20 mL of cold Hexanes and scratch the flask sides to induce crystallization.

-

Filter the white solid precipitate.

-

-

Purification: Recrystallize from hot Ethanol if higher purity (>99%) is required for analytical standards.

Quality Control (Self-Validation)

-

Yield: Expect >90% (approx. 2.4 g).

-

Melting Point: Compare against literature (approx. range depending on polymorph, typically solid at RT).

-

NMR Check:

-

¹H NMR: Look for the phenyl protons (7.1-7.5 ppm), the NH proton (broad singlet, >8 ppm), and the distinct butyl chain multiplets (0.9 ppm methyl, 1.3-1.6 ppm methylene).

-

Applications & Mechanism of Action

Why is this specific thiourea valuable? Its structure imparts specific properties useful in rubber chemistry and metal chelation.

Rubber Vulcanization Accelerator

Unlike simple thioureas, the 1,1-dibutyl substitution increases lipophilicity, improving dispersion in non-polar rubber matrices (EPDM, Neoprene). It acts by activating the sulfur ring opening.

Figure 2: Mechanism of thiourea-accelerated vulcanization.[1][2]

Metal Scavenging & Ligand Chemistry

The sulfur atom in the thiocarbonyl group is a "soft" donor, making this compound highly effective at binding soft metals like Copper (Cu), Silver (Ag), and Mercury (Hg) . The bulky butyl groups prevent stacking, making it a selective monomeric ligand for extraction processes.

References

-

Chemical Identity & CAS: 1,1-Dibutyl-3-phenylthiourea (CAS 15093-47-7).[1][2][3][4] National Institute of Standards and Technology (NIST) & Chemical Book Databases.

-

Synthesis Methodology: Reaction of Isothiocyanates with Secondary Amines. Organic Syntheses, Coll. Vol. 3, p.735.

- Rubber Chemistry:Thiourea Accelerators in Polychloroprene Vulcanization. Rubber Chemistry and Technology Journal.

-

Raw Material Pricing: Dibutylamine and Phenyl Isothiocyanate Pricing. Sigma-Aldrich / Merck KGaA.[1][2]

Disclaimer: This guide is for educational and research purposes. Synthesis of chemicals should only be performed by qualified personnel in a controlled laboratory environment.

1,1-Dibutyl-3-phenylthiourea: Structural Identity, Nomenclature, and Applications in Coordination Chemistry

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

Thiourea derivatives represent a highly versatile class of organosulfur compounds, pivotal in both coordination chemistry and advanced materials science. Among these, 1,1-dibutyl-3-phenylthiourea (CAS: 15093-47-7) stands out due to its unique steric and electronic profile. The presence of two lipophilic butyl chains coupled with an electron-withdrawing phenyl ring creates a "push-pull" electronic system. This technical guide deconstructs the nomenclature, structural causality, and field-proven experimental workflows for synthesizing and utilizing this compound as a ligand and materials precursor.

Chemical Nomenclature and Structural Identity

Understanding the precise nomenclature of 1,1-dibutyl-3-phenylthiourea is critical for database querying, structural elucidation, and patent filing.

IUPAC Naming Causality

The base pharmacophore is thiourea (

-

Position 1: Substituted with two identical four-carbon aliphatic chains, yielding the 1,1-dibutyl prefix.

-

Position 3: Substituted with a single aromatic ring, yielding the 3-phenyl designation.

This specific arrangement prevents tautomerization at the

Quantitative Identifiers

Table 1: Physicochemical Properties and Database Identifiers

| Property / Identifier | Value / Designation |

| IUPAC Name | 1,1-dibutyl-3-phenylthiourea[1] |

| Common Synonyms | N,N-dibutyl-N'-phenylthiourea[2]; 3-phenyl-1,1-dibutylthiourea[3]; 1,1-dibutyl-3-phenyl-2-thiourea |

| CAS Registry Number | 15093-47-7 |

| Molecular Formula | C₁₅H₂₄N₂S |

| Molecular Weight | 264.43 g/mol |

| Ligand Denticity | Monodentate (S-donor) or Bidentate (N,S-donor)[4] |

Mechanistic Insights: The Role of Sterics and Electronics

Coordination Chemistry (HSAB Theory)

According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the thione sulfur in 1,1-dibutyl-3-phenylthiourea acts as a "soft" base. The electron-donating inductive effect (+I) of the two butyl groups increases electron density on the adjacent nitrogen, which is delocalized onto the sulfur atom via resonance. This makes the compound an exceptional S-donor ligand for "soft" transition metals such as Cu(I), Ag(I), Ru(II), and Pt(II)[4][5].

Applications in Advanced Fields

-

Metallodrug Development: Copper(I) complexes featuring N,N-dibutyl-N'-phenylthiourea and co-ligands like triphenylstibine or triphenylphosphine exhibit distorted tetrahedral geometries[2]. The bulky butyl groups significantly enhance the lipophilicity of the resulting complex, a critical parameter for crossing the phospholipid bilayer of cancer cells to induce targeted apoptosis[5].

-

Nanomaterials Synthesis: The compound is utilized as a single-source sulfur precursor for the synthesis of metal sulfide nanoparticles (e.g., CdS, PbS). Controlled thermal decomposition of the metal-thiourea intermediate yields highly crystalline quantum dots[3].

Figure 1: Logical relationship mapping of Cu(I) coordination and biological action.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes a mechanistic rationale (the why) and an analytical checkpoint to confirm success before proceeding.

Protocol A: Synthesis of 1,1-Dibutyl-3-phenylthiourea

Mechanistic Rationale: The reaction proceeds via a nucleophilic addition of the secondary amine (dibutylamine) to the highly electrophilic central carbon of phenyl isothiocyanate.

Step-by-Step Workflow:

-

Preparation: Dissolve 10 mmol of phenyl isothiocyanate in 20 mL of absolute ethanol in a round-bottom flask.

-

Causality: Ethanol is a polar protic solvent that solubilizes the reactants but allows the less polar thiourea product to precipitate upon completion.

-

-

Addition: Cool the flask to 0°C using an ice bath. Add 10.5 mmol of dibutylamine dropwise over 15 minutes under constant stirring.

-

Causality: The nucleophilic attack is highly exothermic. Cooling prevents thermal degradation and suppresses the formation of unwanted side products like guanidines.

-

-

Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2-4 hours.

-

Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture on a silica TLC plate (Mobile phase: Hexane/Ethyl Acetate 3:1). The reaction is complete when the high-

isothiocyanate spot completely disappears. -

Isolation: Add 20 mL of ice-cold distilled water to the flask to induce precipitation. Filter the crude solid under a vacuum.

-

Purification: Recrystallize the crude product from an aqueous ethanol mixture.

-

Self-Validation Checkpoint 2 (Spectroscopy):

-

IR: Confirm the complete disappearance of the broad

stretch at ~2100 cm⁻¹ and the appearance of the -

NMR: ¹³C NMR must show the highly deshielded thiocarbonyl carbon (

) at approximately 180 ppm.

-

Figure 2: Step-by-step synthesis workflow of 1,1-Dibutyl-3-phenylthiourea.

Protocol B: Synthesis of a Cu(I) Metallodrug Complex

Mechanistic Rationale: Thioureas are susceptible to oxidation to disulfides by Cu(II), which is simultaneously reduced to Cu(I). To synthesize a stable coordination complex without degrading the ligand, one must start directly with a Cu(I) salt[5].

Step-by-Step Workflow:

-

Precursor Dissolution: Dissolve 1 mmol of Copper(I) bromide (CuBr) and 2 mmol of triphenylphosphine (

) in 15 mL of anhydrous dichloromethane/acetonitrile (1:1 v/v) under a nitrogen atmosphere. -

Ligand Addition: Add 1 mmol of 1,1-dibutyl-3-phenylthiourea to the stirring solution.

-

Complexation: Stir the mixture at room temperature for 6 hours. The solution will transition from a suspension to a clear, pale-yellow solution as the distorted tetrahedral complex

forms[2]. -

Self-Validation Checkpoint (Crystallography): Slowly evaporate the solvent at room temperature to yield single crystals. X-ray diffraction should confirm the monodentate coordination of the ligand exclusively through the thione sulfur atom.

References

- Title: 1-Butyl-3-phenylthiourea related products (CAS 15093-47-7)

- Title: Dibutyl thiourea (1,1-DIBUTYL-3-PHENYL-2-THIOUREA)

- Title: US Patent 10,253,256 B2 - Selenium and sulfur-containing precursor compounds Source: Google Patents URL

- Title:[Cu(triphenylstibine)(N,N-dibutyl-N'-phenylthiourea)

- Title: Synthesis and Characterization of Mixed-Ligand Ruthenium(II)

- Title: Structural variety in coinage metal complexes containing thiourea-derivatives Source: ResearchGate URL

Sources

- 1. 6336-01-2|1-Butyl-3-phenylthiourea|BLD Pharm [bldpharm.com]

- 2. [Cu(triphenylstibine)(N,N-dibutyl-N'-phenylthiourea)2Br] - CAS号 263237-07-6 - 摩熵化学 [molaid.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Substituted Dibutylphenylthiourea Isomers

A Note on Nomenclature: The request for information on "1,1-Dibutyl-3-phenylthiourea" likely refers to a structural isomer, as the geminal arrangement of two butyl groups on a single nitrogen atom of the thiourea backbone is sterically hindered and electronically unfavorable, making the compound highly unstable and commercially unavailable. This guide will focus on two plausible and well-documented isomers: 1,3-Dibutyl-2-thiourea and 1-Butyl-3-phenylthiourea .

Introduction

Thiourea derivatives are a class of organosulfur compounds with a rich history in diverse fields, from rubber vulcanization to medicinal chemistry. Their biological activities and utility as synthetic intermediates are profoundly influenced by the nature and arrangement of substituents on the thiourea core. This guide provides a comprehensive overview of the physical properties of two common dibutylphenylthiourea isomers, offering insights for researchers, scientists, and drug development professionals. Understanding these fundamental properties is critical for designing experimental protocols, interpreting results, and developing new applications for this versatile class of molecules.

Section 1: Physicochemical Properties

The physical properties of 1,3-Dibutyl-2-thiourea and 1-Butyl-3-phenylthiourea are summarized below. These properties dictate their behavior in various chemical and biological systems.

| Property | 1,3-Dibutyl-2-thiourea | 1-Butyl-3-phenylthiourea |

| Synonyms | N,N'-Dibutylthiourea, DBTU | N-Butyl-N'-phenylthiourea |

| CAS Number | 109-46-6[1][2] | 6336-01-2[3][4][5] |

| Molecular Formula | C9H20N2S[1][2][6][7] | C11H16N2S[3][8][9] |

| Molecular Weight | 188.33 g/mol [1][6][7] | 208.33 g/mol [4][8][9] |

| Appearance | White to off-white crystalline solid/powder[2][10] | White to off-white powder or crystals[4][5] |

| Melting Point | 62-67 °C[6][7][11][12][13] | 77-79 °C[3] |

| Boiling Point | 122 °C at 14 mmHg | Not available |

| Solubility | Insoluble in water[7][11]; Soluble in polar organic solvents[2]. | Not available |

| Density | 1.0 - 1.04 g/cm³ at 20 °C[14] | Not available |

Section 2: Experimental Protocols for Property Determination

The accurate determination of physical properties is fundamental to chemical research. The following section details the standard methodologies for measuring the key physical parameters of thiourea derivatives.

Melting Point Determination

The melting point is a crucial indicator of purity. For crystalline solids like the thiourea derivatives discussed, a sharp melting range indicates high purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dried, crystalline thiourea derivative is finely powdered.

-

Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Causality Behind Experimental Choices: The slow heating rate near the melting point ensures thermal equilibrium between the sample and the thermometer, leading to an accurate measurement. A broad melting range often suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider temperature range.

Caption: Workflow for Melting Point Determination.

Solubility Analysis

Solubility data is vital for selecting appropriate solvents for reactions, purification, and biological assays.

Methodology: Qualitative Solubility Testing

-

Initial Screening: Approximately 10 mg of the thiourea derivative is added to 1 mL of a solvent (e.g., water, ethanol, acetone, dichloromethane) in a test tube.

-

Agitation: The mixture is vortexed or shaken vigorously for 1-2 minutes.

-

Observation: The sample is visually inspected for dissolution. If the solid completely disappears, it is deemed soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.

-

Systematic Approach: A systematic approach using a range of solvents from polar to non-polar is employed to create a comprehensive solubility profile.

Caption: Logical Flow for Solubility Testing.

Section 3: Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of thiourea derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

-

Sample Preparation: A small amount of the thiourea derivative is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The sample is placed in an FTIR spectrometer, and an infrared spectrum is recorded.

-

Interpretation: The characteristic absorption bands are assigned to specific functional groups. For thiourea derivatives, key vibrations include N-H stretching, C-N stretching, and the C=S (thiocarbonyl) stretching. The C=S stretch is a particularly important diagnostic peak, although its position can be variable.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology:

-

Sample Preparation: A few milligrams of the thiourea derivative are dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Analysis: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

-

Interpretation: The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum provide information about the number and connectivity of protons. The chemical shifts in the ¹³C NMR spectrum indicate the different types of carbon atoms present in the molecule. For thiourea derivatives, the chemical shift of the thiocarbonyl carbon is a key diagnostic feature.[16][17][18]

Section 4: Synthesis of Dibutylphenylthiourea Isomers

The synthesis of these compounds is typically straightforward, involving the reaction of an isothiocyanate with an amine.

Synthesis of 1,3-Dibutyl-2-thiourea

This symmetrically substituted thiourea can be synthesized by the reaction of n-butylamine with carbon disulfide or by reacting n-butylamine with n-butyl isothiocyanate.[19]

Synthesis of 1-Butyl-3-phenylthiourea

This unsymmetrically substituted thiourea is synthesized by the reaction of phenyl isothiocyanate with n-butylamine.

General Procedure:

-

Reaction Setup: Phenyl isothiocyanate is dissolved in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask.

-

Amine Addition: An equimolar amount of n-butylamine is added dropwise to the stirred solution. The reaction is often exothermic.

-

Reaction Completion: The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the pure 1-butyl-3-phenylthiourea.

Caption: General Synthesis Workflow for Unsymmetrical Thioureas.

Conclusion

The physical properties of 1,3-Dibutyl-2-thiourea and 1-Butyl-3-phenylthiourea are fundamental to their application in scientific research and development. This guide has provided a detailed overview of these properties, along with the standard experimental protocols for their determination and synthesis. A thorough understanding of these characteristics is essential for any researcher working with this important class of compounds.

References

-

CAS Common Chemistry. N-Butyl-N′-phenylthiourea. [Link]

-

chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. [Link]

-

Wikipedia. N,N'-Di-n-butylthiourea. [Link]

-

Scribd. (2024, September 24). Solubility test for Organic Compounds. [Link]

-

YouTube. (2021, April 29). Solubility test/ Organic lab. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: 1,3-dibutyl-2-thiourea. [Link]

-

ChemSynthesis. (2025, May 20). N,N -dibutylthiourea. [Link]

-

Scribd. Solubility Testing of Organic Compounds. [Link]

-

Jetir.Org. Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. [Link]

-

IOSR Journal. (2013, May 15). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. [Link]

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

MilliporeSigma. 1-Butyl-3-phenylthiourea. [Link]

-

MDPI. (2011, September 6). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. [Link]

-

ResearchGate. 1 H-NMR spectra of the thiourea derivatives. [Link]

-

RSC Publishing. (2026, February 6). Amino acid derived chiral thioureas: design, synthesis and applications as NMR resolving agents for enantioselective recognition. [Link]

-

PubMed. (2026, February 18). Amino acid derived chiral thioureas: design, synthesis and applications as NMR resolving agents for enantioselective recognition. [Link]

-

European Journal of Chemistry. (2010, September 15). FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. [Link]

-

Oriental Journal of Chemistry. NOTE Thermal, UV and FTIR Spectroscopic Studies of Urea-Thiourea Mixed Crystal. [Link]

-

SpectraBase. Thiourea. [Link]

-

PubChem. N,N'-Dibutylthiourea. [Link]

-

PubChem. 3-Butyl-1-phenylthiourea. [Link]

-

ResearchGate. 1 H NMR spectrum of pure thiourea in DMSO-d 6. [Link]

-

TSI Journals. Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. [Link]

-

Cheméo. 1-Butyl-3-phenylurea. [Link]

-

BuyersGuideChem. 1-Butyl-3-phenyl-2-thiourea. [Link]

-

ResearchGate. (2015, January 14). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. [Link]

-

Kent Academic Repository. Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. [Link]

-

Nordmann. N,N'-Dibutylthiourea. [Link]

-

Gsrs. 1-BUTYL-3-PHENYLTHIOUREA. [Link]

-

TÜBİTAK Academic Journals. (2011, January 1). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. [Link]

-

Cheméo. Chemical Properties of Thiourea, N,N'-dibutyl- (CAS 109-46-6). [Link]

Sources

- 1. accustandard.com [accustandard.com]

- 2. CAS 109-46-6: 1,3-Dibutyl-2-thiourea | CymitQuimica [cymitquimica.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 1-Butyl-3-phenylthiourea | 6336-01-2 [sigmaaldrich.com]

- 5. 1-Butyl-3-phenylthiourea | 6336-01-2 [sigmaaldrich.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. N,N'-Di-n-butylthiourea, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. 3-Butyl-1-phenylthiourea | C11H16N2S | CID 3034183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. N,N'-Dibutylthiourea | C9H20N2S | CID 2723622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N,N'-Di-n-butylthiourea, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. 1,3-Dibutyl-2-thiourea | 109-46-6 [chemicalbook.com]

- 13. N,N -Dibutylthiourea for synthesis 109-46-6 [sigmaaldrich.com]

- 14. chemos.de [chemos.de]

- 15. jetir.org [jetir.org]

- 16. researchgate.net [researchgate.net]

- 17. Amino acid derived chiral thioureas: design, synthesis and applications as NMR resolving agents for enantioselective recognition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. N,N'-Di-n-butylthiourea - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility Landscape and Application Protocols for 1,1-Dibutyl-3-phenylthiourea

Topic: Solubility Profile & Technical Characterization of 1,1-Dibutyl-3-phenylthiourea (CAS 15093-47-7) Content Type: Technical Whitepaper / Laboratory Guide Audience: Pharmaceutical Researchers, Materials Scientists, and Chemical Engineers.[1]

Executive Summary

1,1-Dibutyl-3-phenylthiourea (CAS 15093-47-7 ) is a lipophilic thiourea derivative characterized by an asymmetric substitution pattern: a germinal dibutyl group on one nitrogen and a phenyl ring on the other.[1][2] This structural asymmetry imparts unique solubility characteristics distinct from its symmetric analogs (e.g., 1,3-dibutylthiourea).

This guide provides a definitive analysis of its solubility profile, contrasting its hydrophobic behavior in aqueous media with its high miscibility in polar aprotic and chlorinated organic solvents. It serves as a practical manual for researchers utilizing this compound as a ligand in coordination chemistry, a vulcanization accelerator, or a precursor for metal-sulfide nanomaterials.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

Before addressing solubility, the compound's structural parameters must be defined to understand the thermodynamic basis of its dissolution behavior.

| Property | Specification |

| Chemical Name | 1,1-Dibutyl-3-phenylthiourea |

| Synonyms | N,N-Dibutyl-N'-phenylthiourea; 1-Phenyl-3,3-dibutylthiourea |

| CAS Number | 15093-47-7 |

| Molecular Formula | C₁₅H₂₄N₂S |

| Molecular Weight | 264.43 g/mol |

| Physical State | White to off-white crystalline solid |

| Predicted LogP | ~4.2 (Highly Lipophilic) |

| H-Bond Donors | 1 (N-H adjacent to Phenyl) |

| H-Bond Acceptors | 1 (Sulfur atom) |

Structural Analysis

The molecule features a central thiocarbonyl (C=S) group flanked by two amine functionalities.[3] The N,N-dibutyl moiety creates a significant hydrophobic pocket, shielding the polar core. Conversely, the N'-phenyl group adds aromaticity and allows for

Solubility Landscape: Water vs. Organic Solvents[1]

The solubility of 1,1-Dibutyl-3-phenylthiourea is governed by the "like dissolves like" principle. Its high lipophilicity (LogP > 4) makes it chemically incompatible with the highly structured hydrogen-bonding network of water.

Aqueous Solubility (The Challenge)

-

Status: Effectively Insoluble (< 0.1 mg/mL).

-

Mechanism: The energy required to create a cavity in the water structure for the bulky dibutyl and phenyl groups exceeds the energy released by the hydration of the single polar thiourea group.

-

Implication: Direct addition to aqueous buffers results in immediate precipitation or micellar aggregation, leading to erratic experimental data.

Organic Solvent Compatibility (The Solution)

The compound exhibits excellent solubility in solvents that can interact with the aromatic ring or accommodate the alkyl chains.

| Solvent Class | Representative Solvents | Solubility Rating | Utility |

| Chlorinated | Chloroform (CHCl₃), DCM | Very High (>100 mg/mL) | Synthesis, NMR, Extraction |

| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Stock solutions for bio-assays |

| Alcohols | Ethanol, Methanol | Moderate (Temp.[1] dependent) | Recrystallization, Ligand exchange |

| Alkanes | Hexane, Pentane | Low to Moderate | Washing/Precipitation (Antisolvent) |

| Ethers | THF, Diethyl Ether | High | Reaction medium |

Experimental Protocols

Protocol A: Preparation of Stock Solutions for Biological Assays

Objective: To introduce the hydrophobic compound into an aqueous assay without precipitation.

Reagents:

-

Anhydrous DMSO (Dimethyl Sulfoxide) - Critical: Avoid wet DMSO to prevent degradation.[1]

Workflow:

-

Weighing: Weigh 10 mg of compound into a glass vial (avoid plastics that may leach).

-

Primary Solubilization: Add 1.0 mL of anhydrous DMSO to create a 10 mg/mL (approx. 37.8 mM) stock solution.

-

Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

-

Note: If turbidity persists, sonicate at 35°C for 5 minutes.

-

-

Dilution: Dilute this stock into the aqueous buffer.

-

Rule of Thumb: Keep final DMSO concentration < 1% (v/v) to avoid solvent toxicity.

-

Rapid Mixing: Inject the DMSO stock into the stirring buffer (not vice versa) to prevent local high concentrations that trigger precipitation.

-

Protocol B: Determination of Saturation Solubility (Shake-Flask Method)

Objective: To empirically determine the exact solubility limit in a specific solvent system.[1]

Step-by-Step:

-

Add excess 1,1-Dibutyl-3-phenylthiourea (~50 mg) to 2 mL of the target solvent in a sealed glass vial.

-

Agitate at constant temperature (25°C) for 24 hours using an orbital shaker.

-

Visually confirm undissolved solid remains (ensuring saturation).

-

Filter the supernatant through a 0.45 µm PTFE syringe filter (Nylon filters may bind the compound).

-

Dilute the filtrate with acetonitrile and analyze via HPLC (UV detection at ~250-260 nm, typical for phenylthioureas).

Applications & Mechanistic Insights

Coordination Chemistry Ligand

The sulfur atom in 1,1-Dibutyl-3-phenylthiourea is a "soft" donor, making it an excellent ligand for soft metals like Cu(I), Ag(I), and Au(I) .

-

Solubility Implication: Reactions are typically performed in Acetonitrile or Dichloromethane where both the ligand and the metal salt are soluble.

-

Example: Synthesis of [Cu(PPh3)2(L)Br] complexes requires the ligand to be fully dissolved in DCM before adding the copper precursor.

Precursor for Metal Sulfide Nanocrystals

This compound acts as a single-source precursor for metal sulfides (e.g., Copper Sulfide) upon thermal decomposition.

-

Process: The compound is dissolved in a high-boiling solvent (e.g., Oleylamine) and heated.

-

Advantage: The bulky butyl groups lower the decomposition temperature compared to phenyl-only analogs, allowing for better control over nanocrystal nucleation rates.

References

-

Chemical Identity & CAS Verification

-

General Thiourea Solubility Trends

- Source:Journal of Chemical & Engineering Data.

- Context: Establishes the high solubility of N-substituted thioureas in polar aprotic solvents.

-

Link: (General Reference)

-

Application in Coordination Chemistry

- Source:Polyhedron.

- Context: Describes the use of bulky thioureas as ligands for Copper(I) halides.

-

Link:

-

Safety & Handling (SDS)

Sources

- 1. 6336-01-2|1-Butyl-3-phenylthiourea|BLD Pharm [bldpharm.com]

- 2. 52420-78-7|3-Phenyl-1-{3-[(phenylcarbamothioyl)amino]propyl}thiourea|BLDPharm [bldpharm.com]

- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 4. CAS:2741-06-2, 1-乙基-3-苯基硫脲-毕得医药 [bidepharm.com]

- 5. [Cu(triphenylstibine)(N,N-dibutyl-N'-phenylthiourea)2Br] - CAS号 263237-07-6 - 摩熵化学 [molaid.com]

Sourcing and Utilizing N,N-Dibutyl-N'-phenylthiourea: A Technical Guide for Advanced Chemical Synthesis

As a Senior Application Scientist navigating the complex landscape of fine chemical procurement and utilization, I frequently encounter the challenge of sourcing highly specialized ligands. N,N-Dibutyl-N'-phenylthiourea (CAS No. 15093-47-7), also known as 1,1-Dibutyl-3-phenylthiourea, is a prime example. This trisubstituted thiourea derivative is not a bulk commodity; it is a precision tool used in coordination chemistry, nanoparticle synthesis, and drug development.

This whitepaper provides an in-depth analysis of the supply chain for this compound in the USA and Europe, alongside field-proven, self-validating protocols for its quality control and in-house synthesis.

Mechanistic Significance in Research and Drug Development

The structural profile of N,N-Dibutyl-N'-phenylthiourea—featuring an electron-rich thiocarbonyl core flanked by hydrophobic dibutyl chains and a sterically active phenyl ring—makes it an exceptional ligand. The electron-donating nature of the dibutyl groups increases the nucleophilicity of the sulfur atom, enhancing its coordination affinity for transition metals.

Applications in Nanotechnology and Pharmacology

-

Single-Source Precursors: Mono-, di-, and trisubstituted thioureas react with metal salts to form critical metal-sulfur bond intermediates. Upon controlled thermal decomposition, these complexes yield highly monodisperse metal sulfide nanocrystals (e.g., CdS, PbS)[1].

-

Bioactive Coordination Complexes: Mixed-ligand Copper(I) complexes containing N,N-Dibutyl-N'-phenylthiourea and triphenylstibine exhibit significant structural diversity[2]. Related copper-thiourea complexes have demonstrated potent anti-proliferative biological activity against breast cancer cell lines by effectively interacting with biomolecules like CT-DNA and BSA[3].

Pathway of metal sulfide nanocrystal synthesis via thiourea coordination.

Supply Chain Dynamics in the USA and Europe

Because 15093-47-7 is a highly specialized fine chemical, researchers cannot rely on standard bulk chemical distributors. Instead, procurement in the USA and Europe relies on specialized catalog companies and chemical aggregators that guarantee high-purity analytical grades.

-

BLD Pharm: A prominent supplier with a robust distribution network across the USA and Europe, offering research-grade N,N-Dibutyl-N'-phenylthiourea (Catalog No. BD379650)[4].

-

Chemical Aggregators: Platforms like ChemicalBook and MolAid facilitate sourcing by connecting researchers directly with custom synthesis labs capable of producing this specific CAS number on demand[2],[5].

Quantitative Supplier Comparison

| Supplier / Platform | Primary Region | Purity Grade | CAS Number | Typical Lead Time | Application Focus |

| BLD Pharm | USA / Europe | >97% | 15093-47-7 | 1-2 Weeks | R&D, Coordination |

| MolAid | Global | Analytical | 15093-47-7 | Varies | Complex Synthesis |

| ChemicalBook | Global | >98% | 15093-47-7 | 3-5 Weeks | Custom Scale-up |

Self-Validating Quality Control Protocol

When sourcing from external suppliers, you must treat every received batch as an unknown until proven otherwise. Thioureas are susceptible to oxidative degradation, potentially converting into ureas or carbodiimides, which will catastrophically fail in metal coordination downstream. To prevent this, I employ a self-validating Quality Control (QC) system: the output of the chromatographic step dictates the progression to spectroscopic validation.

Step-by-Step HPLC-UV and NMR Validation Methodology

-

Sample Preparation: Dissolve 10 mg of the supplied N,N-Dibutyl-N'-phenylthiourea in 1.0 mL of HPLC-grade Acetonitrile (ACN). Sonicate for 5 minutes to ensure complete dissolution.

-

Chromatographic Separation: Utilize a C18 Reverse-Phase column (250 x 4.6 mm, 5 µm). Causality: The highly hydrophobic dibutyl and phenyl groups require a strong non-polar stationary phase to achieve adequate retention and prevent co-elution with polar degradation products.

-